molecular formula C15H17NO5 B10863922 (2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid

(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid

Cat. No.: B10863922
M. Wt: 291.30 g/mol
InChI Key: FJSATSSRACMCKW-KGLIPLIRSA-N
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Description

“(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:

  • Chirality: : The compound is chiral, meaning it has two stereocenters (designated as S and R). The cyclopropyl ring adds an interesting twist to its conformation.

  • Functional Groups

      Morpholine Ring: The central morpholine ring contains a carbonyl group (C=O) and a carboxylic acid group (COOH).

      Phenyl Group: The 4-methoxyphenyl group is attached to the morpholine ring.

Preparation Methods

The synthetic routes for this compound are not widely documented, but here are some possibilities:

    Industrial Production: Unfortunately, industrial-scale production methods are scarce due to its specialized nature. research labs may synthesize it for specific applications.

Chemical Reactions Analysis

Let’s explore the reactions this compound can undergo:

    Oxidation/Reduction: The carbonyl group (C=O) can participate in redox reactions.

    Substitution: The phenyl group can undergo substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid chlorides (e.g., SOCl₂) may be used.

    Major Products: These reactions can yield derivatives with modified functional groups.

Scientific Research Applications

Researchers have explored various applications:

    Medicine: Investigating its potential as an antimicrobial or antiviral agent.

    Chemistry: Studying its reactivity and stereochemistry.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with biological targets or enzymes. Further studies are needed to unravel its effects.

Comparison with Similar Compounds

While this compound is unique, let’s mention some related structures:

    (2R,3R)-2,3-dibromo-3-phenylpropanoic acid:

    (4-Methoxyphenyl)boronic acid:

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid

InChI

InChI=1S/C15H17NO5/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19)/t13-,14+/m1/s1

InChI Key

FJSATSSRACMCKW-KGLIPLIRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](OCC(=O)N2C3CC3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(OCC(=O)N2C3CC3)C(=O)O

Origin of Product

United States

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